
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoacetophenone.
Reduction: The 4-bromoacetophenone is reduced to 4-bromo-1-phenylethanol using a reducing agent such as sodium borohydride.
Amination: The 4-bromo-1-phenylethanol undergoes amination with ammonia or an amine source to form (S)-1-(4-Bromophenyl)ethane-1,2-diamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while substitution can introduce various functional groups in place of the bromine atom.
Aplicaciones Científicas De Investigación
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine with similar structural features but lacking the bromophenyl group.
1,2-Diaminopropane: Another diamine with a slightly different carbon backbone.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with a similar bromophenyl group but different overall structure.
Uniqueness
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is unique due to its specific chiral configuration and the presence of both the bromophenyl group and diamine backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C8H12BrClN2 |
|---|---|
Peso molecular |
251.55 g/mol |
Nombre IUPAC |
(1S)-1-(4-bromophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,10-11H2;1H/t8-;/m1./s1 |
Clave InChI |
KRMSWBWAWZPPOD-DDWIOCJRSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@@H](CN)N)Br.Cl |
SMILES canónico |
C1=CC(=CC=C1C(CN)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


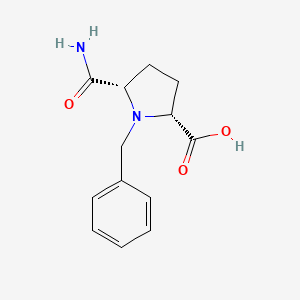

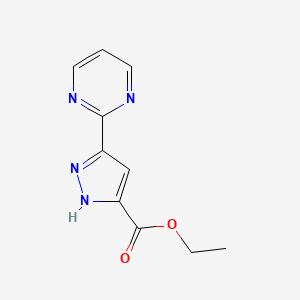
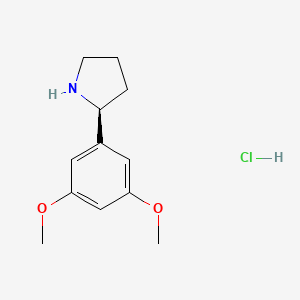
![(1S)-1-[4-(pentyloxy)phenyl]ethanol](/img/structure/B13638346.png)
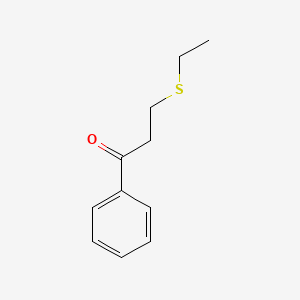
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)

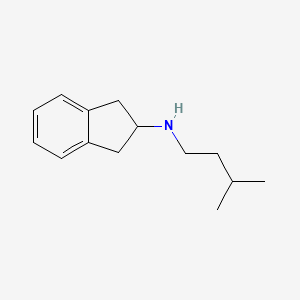
![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)



![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
